

3-Bromo-1,2,4-trifluoro-5-nitrobenzene chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Bromo-1,2,4-trifluoro-5-nitrobenzene

Cat. No.: B1441248

[Get Quote](#)

An In-Depth Technical Guide to **3-Bromo-1,2,4-trifluoro-5-nitrobenzene**: Properties, Synthesis, and Applications

Executive Summary

3-Bromo-1,2,4-trifluoro-5-nitrobenzene is a highly functionalized aromatic compound that serves as a critical intermediate in advanced organic synthesis. Its molecular architecture, featuring a strategic arrangement of a bromine atom, three fluorine atoms, and a nitro group on a benzene ring, imparts a unique and powerful reactivity profile. The strong electron-withdrawing nature of the fluoro and nitro substituents renders the aromatic ring highly susceptible to nucleophilic aromatic substitution, making it a versatile building block for complex molecular targets. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic pathway, its characteristic reactivity, key applications in drug discovery, and essential safety protocols for its handling.

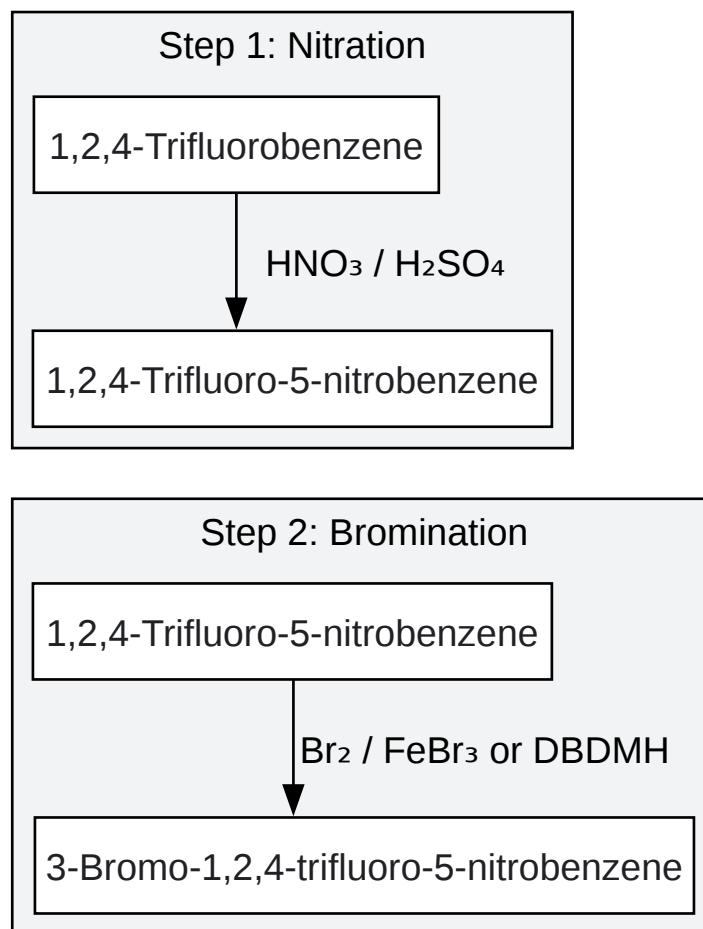
Compound Identification and Structure

The unambiguous identification of **3-Bromo-1,2,4-trifluoro-5-nitrobenzene** is fundamental for its application in research and development. The key identifiers and structural details are summarized below.

Identifier	Data	Source
IUPAC Name	3-Bromo-1,2,4-trifluoro-5-nitrobenzene	N/A
Synonyms	2,4,5-Trifluoro-3-bromonitrobenzene	[1]
CAS Number	485318-76-1	[1]
Molecular Formula	C ₆ HBrF ₃ NO ₂	[1]
Molecular Weight	255.98 g/mol	[1] [2]
SMILES String	O=--INVALID-LINK--[O-]	N/A

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in reactions, its solubility, and its handling requirements. While specific experimental data for this exact isomer is sparse, the properties can be reliably inferred from closely related analogs and computational predictions.


Property	Value	Notes
Appearance	Light yellow to brown solid or liquid	Based on analogous compounds like 1-bromo-3,4,5-trifluoro-2-nitrobenzene (solid) and 3,4,5-trifluoronitrobenzene (yellow liquid).[3]
Boiling Point	~200-250 °C (Predicted)	Halogenated nitrobenzenes typically have boiling points in this range. For example, 1-bromo-3-fluoro-5-nitrobenzene boils at 247.2 °C.[4]
Solubility	Insoluble in water; Soluble in organic solvents (e.g., DCM, THF, DMF)	Typical for polyhalogenated aromatic compounds.
Density	~1.8 g/cm³ (Predicted)	Based on related structures; 1-bromo-3-fluoro-5-nitrobenzene has a density of approximately 1.8 g/cm³.[4]

Synthesis and Manufacturing

The synthesis of **3-Bromo-1,2,4-trifluoro-5-nitrobenzene** is not widely published, but a logical synthetic route can be designed based on established principles of aromatic chemistry. A plausible approach involves the regioselective bromination of a trifluoronitrobenzene precursor. The strong deactivating and meta-directing nature of the nitro group, combined with the ortho-, para-directing effects of the fluorine atoms, guides the substitution pattern.

Proposed Synthetic Pathway

A viable synthesis starts from 1,2,4-trifluorobenzene, which is first nitrated to form 1,2,4-trifluoro-5-nitrobenzene. This intermediate is then subjected to electrophilic bromination. The nitro group directs the incoming electrophile (Br⁺) to the meta position, while the fluorine atoms also influence the final regioselectivity, leading to the desired product.

[Click to download full resolution via product page](#)

Caption: Proposed two-step synthesis of **3-Bromo-1,2,4-trifluoro-5-nitrobenzene**.

Experimental Protocol (Representative)

This protocol is based on the bromination of a similar activated nitroaromatic compound.[\[5\]](#)[\[6\]](#)
Optimization is required for this specific substrate.

- Reaction Setup: To a solution of 1,2,4-trifluoro-5-nitrobenzene (1.0 eq) in a suitable solvent such as dichloromethane, add concentrated sulfuric acid (2.8 eq) slowly at room temperature.
- Reagent Addition: Warm the vigorously stirred mixture to approximately 35°C. Add the brominating agent, such as 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) (0.6 eq), in

portions over several hours. The use of a solid brominating agent like DBDMH is often preferable to liquid bromine for ease of handling and improved safety on a lab scale.

- Reaction Monitoring: Monitor the reaction progress by HPLC or GC-MS until the starting material is consumed (typically 18-24 hours).
- Work-up: Cool the reaction mixture to room temperature and carefully quench it by pouring it into an ice-cold aqueous solution of sodium hydroxide (2M).
- Extraction: Separate the organic layer. Extract the aqueous layer with a suitable solvent (e.g., hexane or dichloromethane).
- Purification: Combine the organic layers and wash sequentially with water, aqueous sodium bisulfite (to remove excess bromine), and brine. Dry the solution over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography to yield **3-Bromo-1,2,4-trifluoro-5-nitrobenzene**.

Chemical Reactivity and Mechanistic Insights

The reactivity of **3-Bromo-1,2,4-trifluoro-5-nitrobenzene** is dominated by the powerful electron-withdrawing effects of its substituents.

- Nucleophilic Aromatic Substitution (SNAr): The benzene ring is exceptionally electron-poor, making it highly activated for SNAr reactions. The nitro group, being a strong resonance-withdrawing group, stabilizes the negatively charged Meisenheimer complex intermediate, particularly when the nucleophilic attack occurs at positions ortho or para to it.^[7] Both the bromine and fluorine atoms can act as leaving groups. While the C-Br bond is weaker than the C-F bond, the specific regioselectivity of substitution will depend on the attacking nucleophile and reaction conditions.
- Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reagents (e.g., H₂/Pd-C, SnCl₂, Fe/HCl). This transformation provides a crucial synthetic handle, converting the electron-withdrawing nitro group into an electron-donating and nucleophilic amino group, which can then be used for amide bond formation, diazotization, or other derivatizations.^[8]

- Cross-Coupling Reactions: The bromine atom serves as an excellent handle for metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, or Buchwald-Hartwig aminations.^[8] This allows for the formation of new carbon-carbon or carbon-heteroatom bonds, enabling the construction of highly complex molecular frameworks.

Applications in Research and Drug Development

The unique combination of reactive sites makes **3-Bromo-1,2,4-trifluoro-5-nitrobenzene** a valuable building block, particularly in the pharmaceutical and agrochemical industries.^{[6][9]}

- Pharmaceutical Scaffolding: In drug discovery, the incorporation of fluorine atoms into a molecule is a common strategy to enhance metabolic stability, improve binding affinity, and modulate lipophilicity.^{[8][10]} This compound allows for the introduction of a trifluorinated phenyl ring into a drug candidate. The bromine and nitro groups provide orthogonal reactive sites for subsequent modifications, facilitating the rapid synthesis of compound libraries for structure-activity relationship (SAR) studies.^[8]
- Intermediate for Active Pharmaceutical Ingredients (APIs): The compound can serve as a key precursor in the multi-step synthesis of complex APIs. For instance, related halogenated nitroaromatics are used in the development of novel anti-cancer agents and anti-inflammatory drugs.^{[8][9]}

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for **3-Bromo-1,2,4-trifluoro-5-nitrobenzene** is not readily available, data from structurally similar compounds provides a strong basis for assessing its hazards.

Hazard Identification

Based on analogs like 1-Bromo-3,4,5-trifluoro-2-nitrobenzene and 3-Bromo-5-fluoronitrobenzene, the following hazards are anticipated^[11]:

- GHS Classification:
 - Acute Toxicity, Oral (Category 3 or 4)^[11]
 - Acute Toxicity, Dermal (Category 4)^[11]

- Acute Toxicity, Inhalation (Category 4)[[11](#)]
- Skin Irritation (Category 2)[[11](#)][[12](#)]
- Serious Eye Irritation (Category 2A)[[11](#)][[12](#)]
- Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory system[[11](#)]
- Signal Word: Danger or Warning[[11](#)]
- Hazard Pictograms: GHS06 (Skull and Crossbones), GHS07 (Exclamation Mark)[[11](#)]

Handling and Personal Protective Equipment (PPE)

- Always handle this compound inside a certified chemical fume hood to avoid inhalation of vapors or dust.[[13](#)]
- Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[[12](#)][[13](#)]
- Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.[[12](#)]
- Keep away from heat, sparks, and open flames.

Storage

- Store in a tightly sealed container in a cool, dry, and well-ventilated area.[[4](#)][[13](#)]
- Keep away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

3-Bromo-1,2,4-trifluoro-5-nitrobenzene is a highly valuable and reactive intermediate in organic chemistry. Its dense functionalization provides multiple, orthogonal sites for chemical modification, including nucleophilic aromatic substitution, cross-coupling, and reduction. These features make it an attractive building block for synthesizing complex molecules, particularly in the field of medicinal chemistry where the strategic incorporation of fluorine is a key design

element. Proper understanding of its reactivity and adherence to strict safety protocols are essential for its effective and safe utilization in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemscene.com [chemscene.com]
- 2. 1-Bromo-3,4,5-trifluoro-2-nitrobenzene | Sigma-Aldrich [sigmaaldrich.com]
- 3. 3,4,5-Trifluoronitrobenzene synthesis - chemicalbook [chemicalbook.com]
- 4. innospk.com [innospk.com]
- 5. 3-BROMO-5-NITROBENZOTRIFLUORIDE synthesis - chemicalbook [chemicalbook.com]
- 6. nbanno.com [nbanno.com]
- 7. echemi.com [echemi.com]
- 8. nbanno.com [nbanno.com]
- 9. 1-Bromo-5-chloro-3-fluoro-2-nitrobenzene | 1642542-05-9 | Benchchem [benchchem.com]
- 10. pharmacyjournal.org [pharmacyjournal.org]
- 11. synquestlabs.com [synquestlabs.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. assets.thermofisher.cn [assets.thermofisher.cn]
- To cite this document: BenchChem. [3-Bromo-1,2,4-trifluoro-5-nitrobenzene chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1441248#3-bromo-1-2-4-trifluoro-5-nitrobenzene-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com